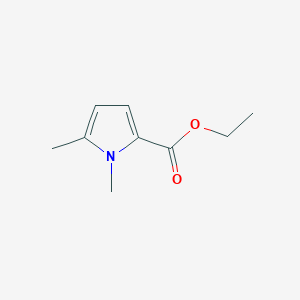![molecular formula C17H16N2O3S B2406014 5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione CAS No. 474257-63-1](/img/structure/B2406014.png)
5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electron Transport Layer for Polymer Solar Cells
A related compound, a novel alcohol-soluble n-type conjugated polyelectrolyte, has been synthesized for application as an electron transport layer (ETL) in inverted polymer solar cells (PSCs). Due to the electron-deficient nature of its backbone and planar structure, it exhibits high conductivity and electron mobility, which improves power conversion efficiency by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).
Inhibitors of Glycolic Acid Oxidase
Another set of compounds, 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, have been investigated as inhibitors of glycolic acid oxidase (GAO). These compounds, particularly those with large lipophilic substituents, show potent competitive inhibition of GAO in vitro, which suggests potential applications in the treatment of disorders related to glyoxylate metabolism (Rooney et al., 1983).
Electrochemical Polymerization and Optical Properties
New derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione carrying substituent groups have been synthesized and electrochemically polymerized. The study of these materials revealed significant differences in optical and electronic properties, suggesting potential applications in electronic devices and materials science (Zhang et al., 2009).
Anti-Prostate Cancer Agents and Kinase Inhibitors
A series of tetrahydropyrazolo-pyrimidocarbazole and tetrahydropyrazolo-quinazoline derivatives have been synthesized and evaluated for their potential as anti-prostate cancer agents and Pim-1 kinase inhibitors. These compounds have shown promising results in inhibiting the growth of cancer cell lines and kinase activity, highlighting their potential in cancer research (Mohareb et al., 2017).
Antimicrobial Agents
Derivatives of pyrrole containing chlorine, amide, and 1,3-oxazole fragments have been synthesized and shown to exhibit significant antimicrobial activity. These compounds could be of interest in the search for new antimicrobial agents, contributing to the development of novel treatments for infections (Anonymous, 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds with a thiophene nucleus have been recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
Mode of Action
It’s known that the thiophene nucleus, a key component of this compound, plays a significant role in its biological activity . The compound likely interacts with its targets, causing changes that lead to its observed effects.
Biochemical Pathways
Compounds with a thiophene nucleus have been found to affect a variety of pathways, leading to a range of biological activities .
Pharmacokinetics
Similar compounds with a thiophene nucleus are known to be highly soluble, which could potentially impact their bioavailability .
Result of Action
Compounds with a thiophene nucleus have been associated with a variety of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
Properties
IUPAC Name |
5-ethyl-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-2-18-16(20)13-14(12-9-6-10-23-12)19(22-15(13)17(18)21)11-7-4-3-5-8-11/h3-10,13-15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWROMPSYTREGNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
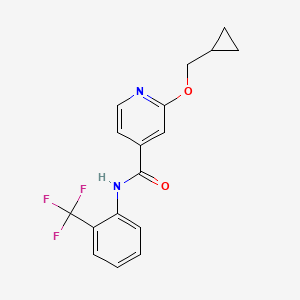
![7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405933.png)
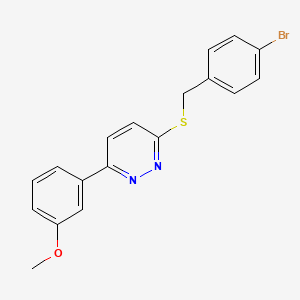

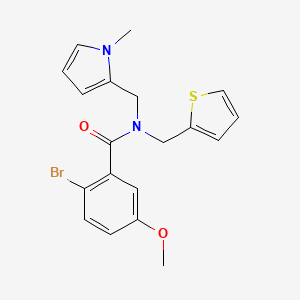
![4-[(diethylamino)sulfonyl]-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2405939.png)
![[4-(Benzimidazol-1-ylmethyl)phenyl]methanol](/img/structure/B2405940.png)
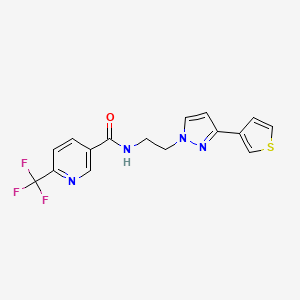
![5-[[3-[(3-Carboxy-4-hydroxyphenyl)iminomethyl]indol-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B2405944.png)
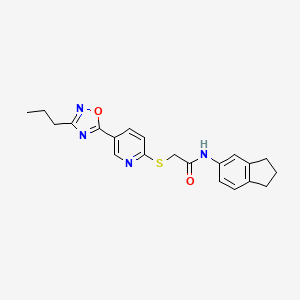

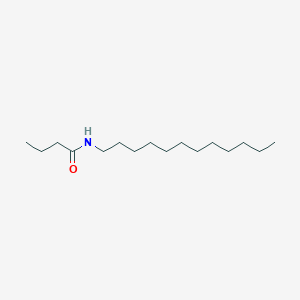
![2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide](/img/structure/B2405953.png)
